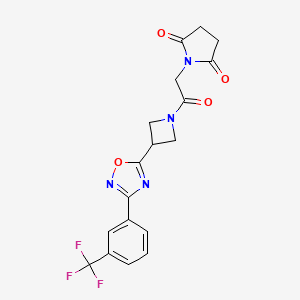

1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4/c19-18(20,21)12-3-1-2-10(6-12)16-22-17(29-23-16)11-7-24(8-11)15(28)9-25-13(26)4-5-14(25)27/h1-3,6,11H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWRBTFSTZVJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione can be achieved through a multi-step synthetic route. This typically involves the following steps:

Formation of 1,2,4-oxadiazole ring: : This step may involve the reaction of a hydrazide with an isocyanate in the presence of a dehydrating agent.

Azetidin-1-yl attachment: : The oxadiazole intermediate is then reacted with an azetidine derivative under suitable conditions.

Introduction of trifluoromethyl group: : This step can be achieved through electrophilic fluorination or using reagents such as trifluoromethyl iodide.

Coupling with pyrrolidine-2,5-dione: : The final coupling step involves a condensation reaction under controlled temperature and pH conditions.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions is crucial. This often involves continuous flow reactors to enhance reaction efficiency and yield, employing catalysts to minimize reaction times and energy consumption. Purification steps like crystallization and chromatography are used to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

Reduction: : It can undergo reduction using hydrogenation catalysts or reducing agents like lithium aluminum hydride, yielding various reduced forms.

Substitution: : Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products may include various oxo-derivatives, reduced forms, and substituted compounds with enhanced chemical and biological properties.

Scientific Research Applications

Chemistry

Catalysis: : The compound’s unique structure allows it to act as a catalyst in certain organic reactions, enhancing reaction rates and yields.

Analytical Chemistry: : Used as a standard in chromatographic techniques due to its well-defined chemical properties.

Biology

Enzyme Inhibition: : It shows potential as an enzyme inhibitor, specifically targeting enzymes involved in disease pathways.

Protein Labeling: : Used in research for labeling proteins due to its reactive functional groups.

Medicine

Drug Development: : Investigated for its potential as a pharmacologically active agent in treating various diseases, including cancer and inflammatory conditions.

Industry

Material Science: : Used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The compound’s mechanism of action is primarily through interaction with specific molecular targets, including enzymes and receptors. Its effects are exerted via binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways involved include:

Enzyme Inhibition: : Blocking active sites of enzymes, leading to reduced enzyme activity.

Receptor Modulation: : Binding to receptors, altering their normal function, and impacting cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Hypotheses

Mechanistic Insights

- Agrochemical Potential: The trifluoromethylphenyl group could enhance binding to insect or fungal cytochrome P450 enzymes, as seen in other pesticides . However, the azetidine spacer may reduce bioavailability compared to smaller substituents in commercial herbicides.

- Pharmacological Relevance: Pyrrolidine-2,5-dione derivatives (e.g., thalidomide analogues) are known for anti-inflammatory and neuroprotective effects. The target compound’s structure aligns with modulators of glutamate or GABA pathways, though experimental validation is needed .

Biological Activity

The compound 1-(2-Oxo-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

- Molecular Formula : C₁₃H₉F₃N₄O₃

- Molecular Weight : 318.23 g/mol

- CAS Number : Not specified but can be derived from the structural components.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its unique structural features, which include the trifluoromethyl group and the oxadiazole moiety. These features contribute to its interaction with various biological targets.

-

Anticancer Activity :

- Recent studies have indicated that derivatives containing oxadiazole rings exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. For example, compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative properties .

- The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

- Antimicrobial Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 - 2.78 | |

| Antimicrobial | Various Fungal Strains | < 10 | |

| HDAC Inhibition | HDAC-1 | 20 |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of various oxadiazole derivatives, one derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM). The study utilized Western blot analysis to demonstrate increased p53 expression levels in treated cells, confirming the role of this compound in promoting apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with halogenated reagents (e.g., benzyl chlorides or oxadiazole derivatives). Optimizing reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reagents can improve yields. Purification via column chromatography (silica gel, gradient elution) is recommended .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to verify connectivity of the azetidine, oxadiazole, and pyrrolidine-dione moieties. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₃H₂₀F₃N₅O₄). FT-IR can confirm functional groups like carbonyl (1700–1750 cm⁻¹) and oxadiazole (C=N stretching at 1600–1650 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is ideal for purity assessment (>95%). For stability studies, perform accelerated degradation tests under varying pH, temperature, and light exposure, followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How can researchers address contradictory antimicrobial activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., bacterial strain variability, nutrient media composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Validate results with dose-response curves (IC₅₀/EC₅₀) and replicate experiments across independent labs. Cross-reference with structural analogs (e.g., oxadiazole-containing antimicrobials) to identify structure-activity trends .

Q. What strategies mitigate low yields during alkylation steps in the synthesis?

- Methodological Answer : Low yields often result from steric hindrance at the azetidine nitrogen. Use microwave-assisted synthesis to enhance reaction kinetics or switch to bulky leaving groups (e.g., tosylates instead of chlorides). Monitor intermediates via TLC or in situ FT-IR to optimize reaction progress. Alternative solvents (e.g., DMF instead of THF) may improve solubility of intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial DNA gyrase). Use QSAR models to correlate substituent electronegativity (e.g., trifluoromethyl group) with antimicrobial potency. Validate predictions by synthesizing derivatives with modified oxadiazole or azetidine groups and testing in vitro .

Q. What process control methods ensure reproducibility during scale-up?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, mixing rate). Use PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progression. For purification, optimize membrane separation (nanofiltration) to remove byproducts efficiently .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect diffraction data (Cu-Kα radiation) and solve structures using SHELX software. Compare experimental bond angles/torsion angles with DFT-optimized geometries to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.